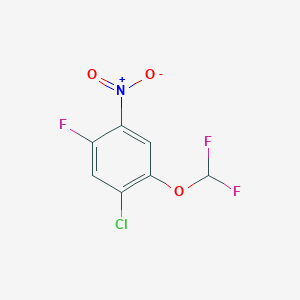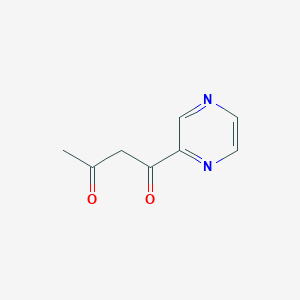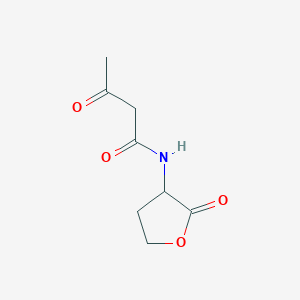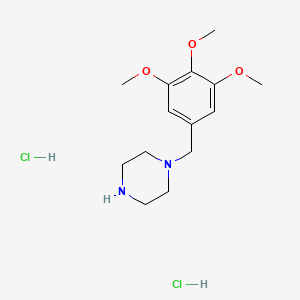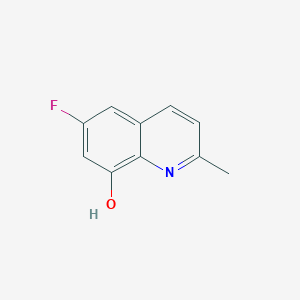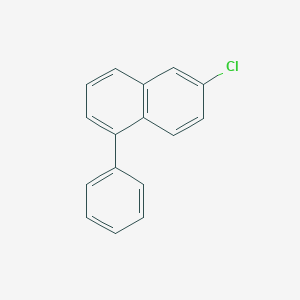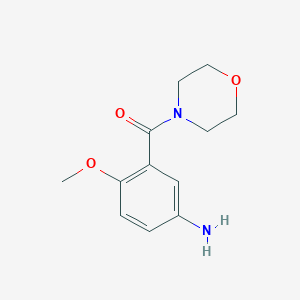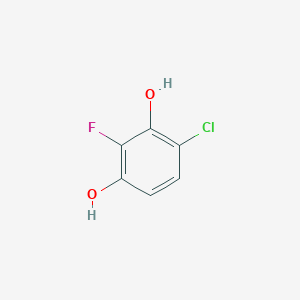
4-Chloro-2-fluororesorcinol
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Mesomorphic Properties in Liquid Crystals
4-Chloro-2-fluororesorcinol has been studied in the context of liquid crystals. A study by Alaasar, Prehm, and Tschierske (2013) investigated bent-shaped molecules with 4-chlororesorcinol as the central unit and found various liquid crystalline phases, including nematic and smectic phases (Alaasar, Prehm, & Tschierske, 2013). Another study in 2014 by the same authors explored new bent-core molecules with 4,6-dichlororesorcinol or 4-chloro-2-methylresorcinol as central units, leading to liquid crystalline properties (Alaasar, Prehm, & Tschierske, 2014).
2. Fluorescence and Photostability in Biological Systems
Research by Sun et al. (1997) focused on synthesizing novel fluorinated fluoresceins using fluororesorcinols. They discovered that these fluorinated fluoresceins, including derivatives of 4-fluororesorcinol, have higher photostability and ionize at a lower pH than fluorescein, making them superior fluorescent dyes for biological systems (Sun, Gee, Klaubert, & Haugland, 1997).
3. Environmental Pollution and Plant Sequestration
A study by Tront and Saunders (2007) used 4-chloro-2-fluorophenol to investigate the fate of halogenated phenols in plants. They utilized 19F NMR to identify and quantify contaminants and their metabolites in plant extracts, revealing insights into the sequestration and transformation of such compounds in aquatic plant systems (Tront & Saunders, 2007).
4. Chemical Reactivity and Toxicological Implications
Research has also delved into the chemical reactivity of compounds related to this compound. Stratford, Riley, and Ramsden (2011) investigated the sonocatalyzed oxidation of 4-fluorocatechol, a related compound, and its potential toxicological implications, including the formation of dibenzodioxins (Stratford, Riley, & Ramsden, 2011).
Mécanisme D'action
Target of Action
4-Chloro-2-fluororesorcinol is a derivative of resorcinol . Resorcinol is known to have antiseptic and disinfectant properties and is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It works by helping to remove hard, scaly, or roughened skin .
Mode of Action
It can be inferred that the compound may share some properties with its parent compound, resorcinol, which is known to exhibit antibacterial and keratolytic actions .
Biochemical Pathways
This compound may be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Pharmacokinetics
Its parent compound, resorcinol, is primarily indicated for use as a topical application , suggesting that this compound may also be primarily used topically.
Result of Action
One of the key applications of 4-fluororesorcinol, a similar compound, is to synthesize fluorinated fluoresceins . This suggests that this compound may also be used in the synthesis of certain compounds.
Analyse Biochimique
Biochemical Properties
4-Chloro-2-fluororesorcinol plays a significant role in biochemical reactions, particularly in the synthesis of fluorescent dyes and indicators. It interacts with enzymes such as tyrosinase, where it can chelate to the copper center, causing inactivation of the enzyme . This interaction is crucial in the study of enzyme inhibition and the development of enzyme inhibitors. Additionally, this compound is used as a precursor in the synthesis of various resorcinol analogues, which are important in biochemical assays and imaging techniques .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tyrosinase can lead to changes in melanin production, impacting pigmentation processes in cells . Furthermore, this compound has been shown to affect the activity of other enzymes and proteins, thereby altering cellular metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes such as tyrosinase by chelating to the copper center, leading to enzyme inactivation . This inhibition can result in changes in gene expression related to melanin synthesis. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through pathways involving hydroxylation and conjugation reactions, leading to the formation of metabolites that are further processed by cellular enzymes . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme inhibition and gene expression
Propriétés
IUPAC Name |
4-chloro-2-fluorobenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCQXFVQKSWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B3079410.png)
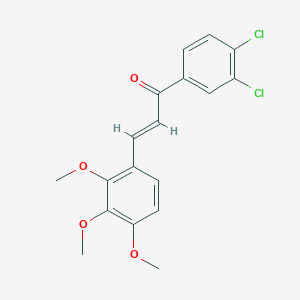
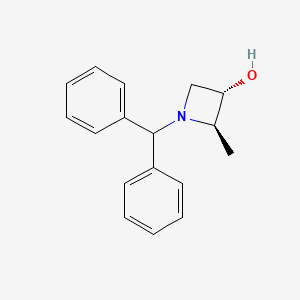
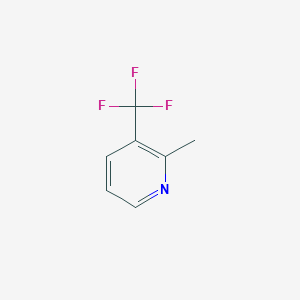
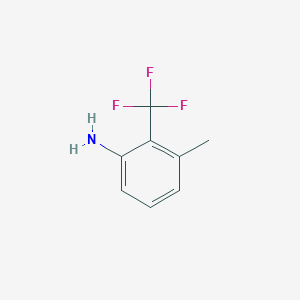

![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)
